molecular formula C19H19ClN4O2 B2771460 (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-23-7

(E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2771460
CAS RN: 899984-23-7
M. Wt: 370.84
InChI Key: BBXVSVIPIWUTOD-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have been dedicated to synthesizing derivatives of quinazolinone and evaluating their biological activities. For instance, the synthesis of new quinazolinone derivatives has been explored for their potential as antimicrobial, anti-inflammatory, and analgesic agents. These derivatives exhibit significant activity against a variety of microbial strains and have shown promise in inflammation and pain management research. The processes involve complex chemical synthesis techniques, including the use of urea or thiourea groups, and aim to explore the structure-activity relationship of these compounds (Farag et al., 2012; Desai et al., 2007).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of quinazolinone derivatives have been a significant area of study. Research indicates that certain derivatives exhibit considerable activity against pathogens such as Escherichia coli, Staphylococcus aureus, and various fungi. This activity is attributed to the unique structural features of these compounds, including the presence of chlorophenyl and isobutyl groups, which enhance their interaction with microbial cell components (Singh & Pandey, 2006).

Antioxidant and Anticholinesterase Activities

Research on novel coumarylthiazole derivatives containing aryl urea/thiourea groups has shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. These findings suggest potential applications in treating neurodegenerative diseases, such as Alzheimer's. Additionally, these compounds have demonstrated significant antioxidant properties, further highlighting their potential in therapeutic applications (Kurt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, followed by the addition of urea to form the final product.", "Starting Materials": [ "4-chloroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide to form (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)imine intermediate.", "Step 2: Addition of urea to the intermediate in the presence of a catalyst such as triethylamine or pyridine to form the final product, (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

899984-23-7

Product Name

(E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.84

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H19ClN4O2/c1-12(2)11-24-17(15-5-3-4-6-16(15)22-19(24)26)23-18(25)21-14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25)

InChI Key

BBXVSVIPIWUTOD-HAVVHWLPSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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